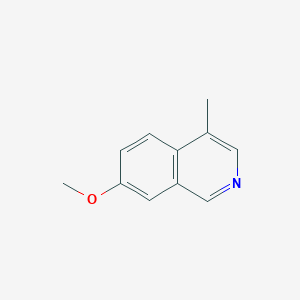

7-Methoxy-4-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

7-methoxy-4-methylisoquinoline |

InChI |

InChI=1S/C11H11NO/c1-8-6-12-7-9-5-10(13-2)3-4-11(8)9/h3-7H,1-2H3 |

InChI Key |

GJDJYKSDCUETJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 4 Methylisoquinoline and Its Analogs

Established Synthetic Pathways for Isoquinoline (B145761) Skeletons

The construction of the isoquinoline core has been a subject of extensive research for over a century, leading to the development of several robust and widely adopted synthetic methods. These classical reactions remain cornerstones of isoquinoline synthesis.

Classical Cyclization Reactions

A number of named reactions have become the traditional go-to methods for synthesizing the isoquinoline framework. These methods, while effective, often require harsh reaction conditions. numberanalytics.com

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgresearchgate.net These intermediates can then be oxidized to the corresponding isoquinolines. wikipedia.org The reaction proceeds through an electrophilic aromatic substitution mechanism. wikipedia.orgresearchgate.net The choice of dehydrating agent can sometimes influence the regioselectivity of the cyclization, as seen in the synthesis of methoxy-substituted dihydroisoquinolines where P₂O₅ can lead to the formation of an "abnormal" cyclization product via a spiro intermediate. wikipedia.orgscribd.com

Pictet-Spengler Reaction: Discovered in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgpharmaguideline.com The reaction is a special case of the Mannich reaction and is driven by the formation of a highly electrophilic iminium ion. wikipedia.org The nucleophilicity of the aromatic ring is a key factor, with electron-rich systems like indole (B1671886) undergoing the reaction under mild conditions, while less nucleophilic rings such as a phenyl group require stronger acids and higher temperatures. wikipedia.org For the synthesis of tetrahydroisoquinolines from phenethylamines, harsher conditions like refluxing with strong acids are generally required. wikipedia.org

Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines through the acid-promoted cyclization of a benzalaminoacetaldehyde dialkyl acetal. numberanalytics.comwikipedia.org The reaction typically involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine, followed by cyclization and aromatization. wikipedia.org While a general method for preparing isoquinoline derivatives, it often suffers from harsh reaction conditions and low yields. numberanalytics.comwikipedia.org

Bobbitt Reaction: This reaction offers a pathway to synthesize 1,2,3,4-tetrahydroisoquinolines and can also be used to prepare isoquinolines. wikipedia.org It involves the reaction of a benzaldehyde with a 2,2-diethylethylamine to form a benzaliminoacetal, which then undergoes hydrogenation and cyclization. wikipedia.org The Bobbitt reaction has been applied to the synthesis of various alkaloids. wikipedia.org

Modern Approaches in Isoquinoline Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing the isoquinoline skeleton. These modern techniques often offer milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. numberanalytics.comnih.gov

Transition Metal-Catalyzed Reactions: The use of transition metals like palladium, copper, rhodium, and cobalt has revolutionized isoquinoline synthesis. numberanalytics.comresearchgate.netbohrium.com These catalysts facilitate C-H activation and annulation reactions, allowing for the construction of highly substituted isoquinolines from simpler starting materials. mdpi.comorganic-chemistry.orgwhiterose.ac.uk For example, palladium-catalyzed coupling of o-iodobenzaldehyde derivatives with terminal acetylenes followed by copper-catalyzed cyclization provides an efficient route to isoquinolines. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation of in-situ generated oximes and their subsequent cyclization with alkynes is a powerful tool for assembling multisubstituted isoquinolines. organic-chemistry.org Copper-catalyzed annulation reactions have also emerged as a powerful and economical approach for synthesizing a variety of nitrogen heterocycles, including isoquinolines. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in many organic transformations, including the synthesis of isoquinolines. numberanalytics.comnih.gov For instance, a one-pot, microwave-assisted, palladium-catalyzed synthesis of 4-substituted isoquinolines has been developed. nih.gov

Organocatalysis: Chiral phosphoric acids have been employed as organocatalysts in the enantioselective Pictet-Spengler reaction to produce axially chiral tetrahydroisoquinolines with high enantioselectivity. acs.org

Targeted Synthesis of 7-Methoxy-4-methylisoquinoline

The synthesis of the specifically substituted 7-Methoxy-4-methylisoquinoline requires careful consideration of starting materials and reaction conditions to ensure the correct placement of the methoxy (B1213986) and methyl groups on the isoquinoline core.

Direct Synthetic Routes to 4-Methylisoquinolines Bearing a 7-Methoxy Moiety

Several strategies have been developed for the direct synthesis of 4-methylisoquinolines with a methoxy group at the 7-position. One notable method involves a sequential palladium-catalyzed Sonogashira coupling and annulation reaction. This approach has been successfully used to synthesize 7-methoxy-4-methyl-1-phenylisoquinoline. rsc.org Another approach describes the synthesis of 6-methoxy-1,4-dimethylisoquinoline (B11908765) from the corresponding dihydroisoquinoline by heating with diphenyl disulfide in tetralin. psu.edu It is important to note that demethylation of 7-methoxy-4-methylisoquinoline with hydrobromic acid can yield 7-hydroxy-4-methylisoquinoline. prepchem.com

| Compound | Synthetic Method | Yield | Reference |

| 7-methoxy-4-methyl-1-phenylisoquinoline | Sequential Pd-catalyzed Sonogashira coupling and annulation | 71% | rsc.org |

| 7-methoxy-1,4-dimethylisoquinoline | Not specified | 72% | rsc.org |

| 6-methoxy-1,4-dimethylisoquinoline | Dehydrogenation of dihydroisoquinoline with diphenyl disulfide | Not specified | psu.edu |

Synthesis of Dihydroisoquinoline Precursors (e.g., 7-methoxy-1-methyl-3,4-dihydroisoquinoline)

Dihydroisoquinolines are common precursors to fully aromatic isoquinolines. The Bischler-Napieralski reaction is a primary method for synthesizing these precursors. wikipedia.orgresearchgate.net For example, the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ yields 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.orgscribd.com Similarly, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) is a key intermediate that can be synthesized via the Bischler-Napieralski reaction and used in the synthesis of more complex tricyclic isoquinoline derivatives. mdpi.com

Regioselective Strategies for Methoxy and Methyl Substitutions

Achieving regioselectivity in the substitution of the isoquinoline core is crucial for the synthesis of specific isomers like 7-Methoxy-4-methylisoquinoline.

Directing Group Strategies: The functionalization of the isoquinoline ring can be directed by pre-existing substituents or by the introduction of a directing group. For instance, direct metalation of 7-benzyloxy-6-methoxyisoquinoline at the C1 position, followed by methylation, has been used in the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.orgbeilstein-journals.org

C-H Functionalization: Modern C-H activation/functionalization reactions offer powerful tools for the regioselective introduction of substituents. rsc.orgthieme-connect.com These methods can provide access to diverse analogs that are difficult to obtain through classical approaches. rsc.org For example, palladium-catalyzed C-H activation has been employed for the regioselective synthesis of isoquinolinones. mdpi.com The regioselectivity of these reactions is often controlled by the catalyst and the directing group present on the substrate. The development of methods for the regioselective functionalization of quinolines and isoquinolines is an active area of research, with new protocols continually being developed to control the site of substitution. thieme-connect.commdpi.com

Multi-component Reactions: In some cases, multi-component reactions can be designed to assemble highly substituted isoquinolines in a single step with high regioselectivity. For example, a four-component synthesis has been reported to produce 5-fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline. harvard.edu

The synthesis of 7-Methoxy-4-methylisoquinoline and its analogs relies on a combination of classical and modern synthetic methodologies. While traditional reactions provide a solid foundation for constructing the isoquinoline framework, contemporary methods, particularly those involving transition metal catalysis and C-H functionalization, offer unparalleled efficiency and regiocontrol, paving the way for the synthesis of a diverse range of complex isoquinoline derivatives.

Novel Synthetic Strategies for Isoquinoline Derivatization Applicable to 7-Methoxy-4-methylisoquinoline

Modern organic synthesis has provided a diverse toolkit for the derivatization of heterocyclic systems like isoquinoline. These methods offer new pathways for introducing functional groups with high precision and efficiency, which are directly applicable to the modification of the 7-Methoxy-4-methylisoquinoline core.

Direct methylation of metalated isoquinolines can sometimes be challenging, leading to low yields or difficult purification. d-nb.infobeilstein-journals.org An effective alternative is a two-step aminomethylation/hydrogenolysis sequence, which provides a reliable method for introducing a methyl group at the C1 position of the isoquinoline nucleus. d-nb.infobeilstein-journals.orgnih.gov This strategy has been successfully demonstrated in the total synthesis of the related alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.orgebi.ac.ukresearchgate.net

The process begins with the regioselective direct metalation of a protected isoquinoline derivative, such as 7-benzyloxy-6-methoxyisoquinoline, at the C1 position using a strong, non-nucleophilic base like TMPMgCl∙LiCl (Knochel-Hauser base). beilstein-journals.org The resulting C1-metalated intermediate is then quenched with Eschenmoser's salt (dimethyl(methylene)ammonium iodide) to introduce an aminomethyl group. d-nb.infobeilstein-journals.org This step typically yields a tertiary benzylamine (B48309) that is easier to purify than the product of direct methylation. d-nb.info

The final step involves a hydrogenolysis reaction. The aminomethylated isoquinoline is first quaternized with iodomethane. Subsequent hydrogenolysis, often using a palladium catalyst, cleaves the C-N bond of the quaternary ammonium (B1175870) salt to form the desired methyl group at C1. If a benzyl (B1604629) ether protecting group is present, it can be cleaved simultaneously under these conditions to yield the final product. d-nb.infobeilstein-journals.org

Table 1: Example of Aminomethylation/Hydrogenolysis for 1-Methylisoquinoline Synthesis

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| Metalation/Aminomethylation | 7-Benzyloxy-6-methoxyisoquinoline | 1. TMPMgCl∙LiCl; 2. Eschenmoser's salt | 1-((Dimethylamino)methyl)-7-benzyloxy-6-methoxyisoquinoline | 82% | d-nb.info |

| Quaternization | 1-((Dimethylamino)methyl)-7-benzyloxy-6-methoxyisoquinoline | Iodomethane | 7-Benzyloxy-1-(((trimethylammonio)methyl)-6-methoxyisoquinoline iodide | 78% | d-nb.info |

| Hydrogenolysis | 7-Benzyloxy-1-(((trimethylammonio)methyl)-6-methoxyisoquinoline iodide | H₂, Pd/C | 7-Hydroxy-6-methoxy-1-methylisoquinoline | ~7% (direct to final product) | d-nb.info |

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles. researchgate.net These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For the isoquinoline scaffold, this strategy enables derivatization at various positions. Catalytic systems based on rhodium, rsc.org ruthenium, rsc.org and palladium thieme-connect.commdpi.com are commonly employed.

These reactions typically involve a directing group on the substrate that coordinates to the metal center, guiding the C-H activation to a specific site, often the ortho position. The resulting metallacyclic intermediate can then react with a coupling partner, such as an alkyne or an alkene, in an annulation cascade to construct a new ring fused to the isoquinoline core. researchgate.netrsc.org For example, rhodium(III)-catalyzed C-H activation of N-methoxy benzamides and subsequent annulation with 2,3-allenoic acid esters has been used to synthesize 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com Similarly, N-tosylhydrazones have been used as a directing group in ruthenium(II)-catalyzed annulation with alkynes to produce isoquinolines in a green, recyclable catalytic system. rsc.org

While many methods focus on building the isoquinoline ring itself, these principles are directly applicable for the further functionalization of a pre-existing 7-Methoxy-4-methylisoquinoline core, for instance, by targeting the C-H bonds on the carbocyclic ring.

Table 2: Examples of C-H Activation/Annulation for Isoquinoline Synthesis

| Catalyst System | Directing Group | Coupling Partner | Product Type | Reference |

| [Rh(III)] | Oxime | Alkyne | Isoquinoline | thieme-connect.com |

| [Ru(II)]/PEG-400 | N-Tosylhydrazone | Alkyne | Isoquinoline | rsc.org |

| [Pd(II)] | N-Methoxybenzamide | 2,3-Allenoic acid ester | Hydroisoquinolone | mdpi.com |

| [Rh(III)] | N-(Pivaloyloxy)benzamide | Vinyl Acetate | Isoquinolone | whiterose.ac.uk |

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods, proceeding under mild conditions without the need for harsh reagents. nih.gov The application of photochemical techniques to the isoquinoline scaffold allows for a variety of functionalizations. acs.org

One notable strategy is the phosphite-mediated photochemical Current time information in Chatham County, US.iau.ir N-to-C rearrangement. rsc.orgrsc.org This method begins with the N-alkylation of an isoquinoline. Upon irradiation in the presence of a phosphite, the alkyl group migrates from the nitrogen atom to the C4 position (meta-position) of the isoquinoline ring. This approach is particularly powerful for creating sterically demanding substitutions, including all-carbon quaternary centers, at a position that is often difficult to functionalize directly. rsc.org This would be an ideal method for introducing a substituent at the C4-position to create a 7-methoxy-4-substituted-isoquinoline derivative.

Other photochemical methods include the visible-light-mediated C-H hydroxyalkylation, which uses 4-acyl-1,4-dihydropyridines to generate acyl radicals that can add to the isoquinoline ring. researchgate.net Additionally, direct photochemical cyanation of methoxy-substituted isoquinolines has been reported, where irradiation in the presence of sodium cyanide leads to the introduction of a nitrile group, for example at the C8 position of 7-methoxyisoquinoline. clockss.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product in a single step. nih.govfrontiersin.org This approach aligns with the principles of green chemistry by reducing waste, saving time, and increasing atom economy. acsgcipr.org Several MCRs have been developed for the de novo construction of the isoquinoline skeleton. iau.irbeilstein-journals.org

These reactions offer a high degree of flexibility, as the substitution pattern of the final isoquinoline product can be easily varied by changing the starting components. For instance, a copper-iodide mediated one-pot MCR under microwave irradiation can produce 3-substituted isoquinolines from a 2-bromobenzaldehyde, a terminal alkyne, and an amine source like tert-butyl amine. sioc-journal.cn Another example involves the reaction between isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles to synthesize pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

To synthesize a 7-methoxy-4-methylisoquinoline core, one could envision an MCR using appropriately substituted precursors. For example, a substituted benzaldehyde bearing a methoxy group could be used as a key building block in a reaction sequence designed to yield the desired isoquinoline framework.

Table 3: Selected Multi-component Reactions for Isoquinoline-related Scaffolds

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scaffold | Reference |

| Three-component | 2-Bromobenzaldehyde, Terminal Alkyne, tert-Butyl Amine | CuI, Microwave | 3-Substituted Isoquinoline | sioc-journal.cn |

| Three-component | Isoquinoline, 2-Bromoacetophenone, Acetylenic Dipolarophile | 1,2-Epoxypropane | Pyrrolo[2,1-a]isoquinoline | nih.gov |

| Three-component (GBB-based) | Aminopyridine, Isocyanide, Furfuraldehyde | Yb(OTf)₃, Microwave | Imidazopyridine-fused Isoquinolinone | beilstein-journals.org |

| Three-component | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic Acid | Dihydropyrrolo[2,1-a]isoquinoline | acs.org |

Enantioselective Synthesis of Chiral 7-Methoxy-4-methylisoquinoline Derivatives

The development of enantioselective methods is crucial in pharmaceutical sciences, as different enantiomers of a chiral drug can exhibit vastly different biological activities. rsc.org For 7-Methoxy-4-methylisoquinoline, creating chiral derivatives involves introducing a new stereocenter or an axis of chirality in a controlled manner. This can be achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

Several strategies for the enantioselective synthesis of isoquinoline derivatives have been reported. One approach is the use of chiral phosphoric acids as Brønsted acid catalysts. For example, a highly enantioselective aza-Friedel–Crafts reaction has been developed between indoles and ketimines derived from isoquinoline-1,3(2H,4H)-diones, yielding products with excellent enantioselectivities (up to >99% ee). rsc.org This methodology could be adapted to derivatives of 7-methoxy-4-methylisoquinoline to introduce a chiral indolyl-methanamine substituent.

Another powerful strategy involves the creation of axially chiral biaryls, where the chirality arises from hindered rotation around a C-C single bond. An Iridium(I)-catalyzed atroposelective hydroarylation of alkynes with 1-arylisoquinolines has been realized using a chiral P-ligand (QUINOX-P), affording axially chiral products in high yields and enantioselectivities (up to 97% ee). thieme-connect.com Similarly, bifunctional organocatalysts bearing both a hydrogen-bond donor (urea) and an acceptor (amino) group have been used for the highly enantioselective synthesis of axially chiral isoquinoline N-oxides. acs.org These methods provide a clear blueprint for how chiral derivatives of 7-Methoxy-4-methylisoquinoline could be synthesized with high stereocontrol.

Table 4: Methodologies for Enantioselective Synthesis of Isoquinoline Derivatives

| Synthetic Approach | Catalyst/Reagent | Type of Chirality | Achieved Enantioselectivity (ee) | Reference |

| Aza-Friedel–Crafts Reaction | Chiral Phosphoric Acid | Point Chirality | Up to >99% | rsc.org |

| (3+3) Cycloaddition | Chiral Phase-Transfer Catalyst | Point Chirality | Up to 99% | acs.org |

| Atroposelective Hydroarylation | [Ir(cod)Cl]₂ / QUINOX-P ligand | Axial Chirality | Up to 97% | thieme-connect.com |

| Atroposelective Bromination | Bifunctional Organocatalyst | Axial Chirality | Up to 96% | acs.org |

Advanced Spectroscopic and Structural Elucidation of 7 Methoxy 4 Methylisoquinoline

X-ray Crystallography for Solid-State Molecular Architecture

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is unequivocally provided by single-crystal X-ray crystallography. This powerful analytical technique offers precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

As of the current literature review, there is no publicly available experimental X-ray crystallographic data for 7-Methoxy-4-methylisoquinoline. The absence of such data means that the precise solid-state conformation, crystal packing, and intermolecular interactions of this specific molecule have not been experimentally determined and reported.

In the absence of experimental data, computational modeling techniques such as Density Functional Theory (DFT) could serve as a valuable alternative for predicting the molecular geometry and electronic structure of 7-Methoxy-4-methylisoquinoline. However, no dedicated computational studies on its crystal structure have been reported in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV-Vis light by 7-Methoxy-4-methylisoquinoline would be expected to arise from π-π* transitions within the aromatic isoquinoline (B145761) ring system. The position and intensity of the absorption bands are influenced by the nature of the chromophore and the presence of auxochromes.

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it has been excited by absorbing light. The fluorescence of isoquinoline derivatives is a subject of interest for various applications, including the development of molecular probes and sensors.

Detailed experimental fluorescence data, including excitation and emission wavelengths, quantum yields, and fluorescence lifetimes for 7-Methoxy-4-methylisoquinoline, have not been reported in the available scientific literature. The fluorescence characteristics of isoquinolines are highly sensitive to their substitution pattern and the surrounding solvent environment. Generally, extended π-conjugated systems with electron-donating substituents can enhance fluorescence intensity and shift the emission to longer wavelengths. Therefore, it is plausible that 7-Methoxy-4-methylisoquinoline may exhibit fluorescent properties, but experimental verification is required.

An extensive search of publicly available scientific literature reveals a significant lack of specific research data on the biological activities of the chemical compound 7-Methoxy-4-methylisoquinoline . While the broader class of isoquinoline and quinoline (B57606) alkaloids has been the subject of numerous studies, information detailing the specific biological and mechanistic actions of 7-Methoxy-4-methylisoquinoline, as required by the provided outline, is not available.

Research in areas such as anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities has been conducted on various derivatives of isoquinoline and its isomer, quinoline. For example, complex molecules incorporating a 7-methoxy group on different ring systems have been investigated for tubulin-binding and anticancer properties. Similarly, other simple and complex isoquinoline alkaloids have been evaluated for neuroprotective and antimicrobial effects.

However, these findings are specific to the molecules studied and cannot be scientifically attributed to 7-Methoxy-4-methylisoquinoline. The strict requirement to focus solely on this specific compound and not introduce information from other derivatives cannot be met due to the absence of dedicated research in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for each specified section and subsection of the outline for 7-Methoxy-4-methylisoquinoline.

Biological Activities and Mechanistic Investigations of 7 Methoxy 4 Methylisoquinoline

Cellular and Molecular Mechanism of Action Studies

Target Identification and Validation Methodologies

The initial step in characterizing the mechanism of action for a bioactive compound like 7-Methoxy-4-methylisoquinoline involves identifying its molecular target(s). Although specific targets for this compound have not been detailed, a variety of established methodologies are employed for this purpose with analogous molecules.

Target Identification Approaches:

Affinity-Based Methods: Techniques such as affinity chromatography and pull-down assays utilize an immobilized version of the ligand (the compound of interest) to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Expression Cloning: This genetic approach involves screening a library of cDNAs expressed in host cells to identify a gene product that confers sensitivity or resistance to the compound's effects.

Computational and Systems Biology Approaches: Network pharmacology and molecular docking are powerful in silico tools. For instance, a network pharmacology strategy was successfully used to identify 78 potential targets for 22-(4′-pyridinecarbonyl) Jorunnamycin A, a tetrahydroisoquinoline derivative, in non-small-cell lung cancer (NSCLC). mdpi.com This approach integrates data from pharmacology, genomics, and bioinformatics to predict compound-target interactions and their roles in signaling pathways.

Target Validation Methodologies: Once potential targets are identified, they must be validated to confirm a genuine and functionally relevant interaction.

Binding Assays: Direct binding assays confirm the physical interaction between the compound and the target protein. Equilibrium dialysis (ED) is a common method used to determine the binding of a drug to plasma proteins. nih.gov More advanced, higher-throughput versions like the Rapid Equilibrium Dialysis (RED) device have been developed and validated to streamline this process. nih.govresearchgate.net

Cellular and Biochemical Assays: These assays measure the functional consequence of the compound binding to its target. This could involve enzymatic assays to measure inhibition or activation, or cell-based assays to observe changes in downstream signaling events. For example, after identifying ERK1/2 and MEK1 as potential targets for the tetrahydroisoquinoline derivative 22-(4′py)-JA, a cell-based assay was used to confirm its apoptosis-inducing effect mediated through these targets. mdpi.com

Analysis of Protein-Ligand Interactions

Understanding the precise interactions between a ligand and its protein target at the atomic level is crucial for mechanism elucidation and for guiding the design of more potent and selective derivatives. While specific interaction data for 7-Methoxy-4-methylisoquinoline is not available, computational and experimental methods are routinely used to study these interactions for related compounds.

Computational Analysis:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target. For example, molecular docking studies of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives were used to understand their binding patterns within the active site of the sigma-2 receptor, a promising cancer target. nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of the predicted binding pose and the flexibility of the active site. rsc.org These simulations can offer a more realistic view of the interactions in a solvated environment.

Experimental Analysis:

X-ray Crystallography and NMR Spectroscopy: These techniques provide high-resolution structural data of the protein-ligand complex, offering definitive proof of the binding mode and revealing the precise atomic interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov

The analysis of protein-ligand interactions for isoquinoline (B145761) derivatives often reveals the importance of the nitrogen atom in the heterocyclic ring for forming hydrogen bonds, while the fused benzene (B151609) ring and its substituents contribute to hydrophobic and van der Waals interactions within the binding pocket.

Investigation of Signaling Pathway Modulation

Bioactive compounds frequently exert their effects by modulating intracellular signaling pathways that control cell fate. The isoquinoline and quinoline (B57606) scaffolds are present in many inhibitors of key oncogenic pathways.

PI3K/Akt/mTOR Pathway: This pathway is one of the most frequently hyperactivated signaling networks in human cancer, regulating cell survival, growth, and proliferation. frontiersin.org Numerous inhibitors targeting components of this pathway have been developed. For example, novel dimorpholinoquinazoline-based compounds have been shown to inhibit the phosphorylation of Akt, mTOR, and S6K, key downstream effectors of the pathway, demonstrating potent interference with this signaling cascade. nih.gov The activation of the PI3K/Akt pathway has also been shown to confer resistance to the cytotoxic effects of certain anticancer agents. nih.gov

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. esmed.org Dysregulation of this pathway is a hallmark of many cancers. Studies on related heterocyclic compounds often investigate their ability to suppress the phosphorylation of key MAPK components like ERK, JNK, and p38.

TNF-α Production: Certain substituted isoquinolines have been evaluated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov This indicates that compounds with this scaffold can modulate signaling pathways related to inflammation.

Investigations typically involve treating cancer cell lines with the compound and measuring the phosphorylation status and expression levels of key pathway proteins using techniques like Western blotting.

Structure-Activity Relationship (SAR) Analysis based on Substituent Effects on Biological Profiles

SAR studies are fundamental to medicinal chemistry, providing critical insights into how different chemical features of a molecule contribute to its biological activity. For the isoquinoline scaffold, the nature and position of substituents on the ring system play a vital role in determining the compound's potency and target selectivity. researchgate.net

Effect of Methoxy (B1213986) Groups: The methoxy group (-OCH3), as seen in 7-Methoxy-4-methylisoquinoline, is a common substituent in bioactive molecules. Its electron-donating nature and ability to participate in hydrogen bonding can significantly influence protein-ligand interactions. mdpi.com In studies of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, the dimethoxy substitution pattern was found to be a key feature for activity as multidrug resistance reversers. nih.govresearchgate.net

Substitutions at the 7-Position: Research on dimethyltyrosine-tetrahydroisoquinoline peptidomimetics showed that introducing various pendants at the 7-position could dramatically alter the pharmacological profile, converting a delta opioid receptor (DOR) selective antagonist into ligands with kappa opioid receptor (KOR) agonist and mu opioid receptor (MOR) partial agonist activity. nih.gov This highlights the sensitivity of the biological activity to modifications at this position.

Other Ring Substitutions: Studies on isoquinolin-1-ones as TNF-α inhibitors revealed that the addition of substituents like fluoro, bromo, nitro, or acetyl groups to the isoquinoline ring led to a significant loss of activity, indicating that steric and electronic properties at these positions are critical and that the unsubstituted ring is preferred for that specific target. nih.gov

The table below summarizes general SAR findings for various isoquinoline derivatives based on published literature.

| Scaffold/Series | Position of Substitution | Substituent Type | Effect on Biological Activity | Reference(s) |

| Isoquinolin-1-ones | Ring (various) | Fluoro, Bromo, Nitro, Acetyl | Significant loss of anti-inflammatory (TNF-α inhibition) activity | nih.gov |

| Tetrahydroisoquinolines | C-7 | Benzyl (B1604629) and substituted benzyl pendants | Introduction of KOR agonism; modulation of opioid receptor selectivity | nih.gov |

| 6,7-Dimethoxy-tetrahydroisoquinolines | N-2 | Aryl-substituted amides/esters | Potent P-glycoprotein (P-gp) modulation; reversal of multidrug resistance | nih.govresearchgate.net |

| Benzylisoquinolines | C-7 | Oxygen-containing substituents | Considered important for antiepileptic and analgesic properties | rsc.org |

In-depth Analysis Reveals Limited Publicly Available Research on the Medicinal Chemistry of 7-Methoxy-4-methylisoquinoline

A comprehensive review of scientific literature and chemical databases indicates a significant gap in published research specifically detailing the medicinal chemistry and drug design applications of the chemical compound 7-Methoxy-4-methylisoquinoline. Despite its structural relation to pharmacologically significant isoquinoline and quinoline scaffolds, dedicated studies on its optimization, computational analysis, and incorporation into hybrid molecules appear to be scarce in the public domain.

Following a thorough search for scholarly articles, patents, and research data, it has been determined that there is insufficient specific information to construct a detailed scientific article on 7-Methoxy-4-methylisoquinoline that adheres to the requested structured outline. The available body of research focuses on related, but structurally distinct, chemical entities.

The initial investigation sought to uncover detailed findings on the following aspects of 7-Methoxy-4-methylisoquinoline:

Scaffold Optimization and Lead Compound Development: This includes specific derivatization strategies employed to enhance the potency and selectivity of the 7-Methoxy-4-methylisoquinoline core, as well as the exploration of bioisosteric replacements within its framework.

Computational Approaches in Drug Design: This involves looking for molecular docking and dynamics simulations to understand its interaction with biological targets, and Quantitative Structure-Activity Relationship (QSAR) models for predictive analysis.

Design and Synthesis of Isoquinoline-Based Hybrid Molecules: This pertains to the synthesis of new chemical entities where the 7-Methoxy-4-methylisoquinoline scaffold is combined with other pharmacophores.

While extensive research exists for analogous compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, various 7-methoxyquinoline (B23528) compounds, and other quinazoline (B50416) analogs, this information cannot be directly extrapolated to 7-Methoxy-4-methylisoquinoline without violating scientific accuracy and the specific constraints of the request. The principles of medicinal chemistry suggest that even minor structural modifications, such as the position of a methyl group or the degree of saturation in the heterocyclic ring, can lead to vastly different biological activities and physicochemical properties.

Therefore, to maintain a high standard of scientific integrity and strictly adhere to the provided instructions, which require focusing solely on "7-Methoxy-4-methylisoquinoline," the requested article cannot be generated at this time. The lack of specific data for each outlined subsection prevents the creation of a thorough, informative, and scientifically accurate article as requested.

Future research dedicated to the synthesis and biological evaluation of 7-Methoxy-4-methylisoquinoline and its derivatives would be necessary to provide the specific data required to populate the detailed sections of the proposed article.

Medicinal Chemistry and Drug Design Applications of the 7 Methoxy 4 Methylisoquinoline Scaffold

Application in Fluorescent Probes and Chemical Sensors

No research findings, data tables, or detailed discussions on this specific topic are available in the reviewed sources.

Theoretical and Computational Investigations of 7 Methoxy 4 Methylisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like 7-Methoxy-4-methylisoquinoline. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics of a molecule.

The electronic structure of a molecule dictates its reactivity. DFT calculations can be employed to determine various electronic properties of 7-Methoxy-4-methylisoquinoline. A common approach involves using a functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate electronic parameters. tandfonline.com

Key descriptors of reactivity that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack, respectively. arabjchem.org For 7-Methoxy-4-methylisoquinoline, the nitrogen atom in the isoquinoline (B145761) ring and the oxygen atom of the methoxy (B1213986) group would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Table 1: Hypothetical Global Reactivity Descriptors for 7-Methoxy-4-methylisoquinoline Calculated via DFT

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.50 |

| HOMO-LUMO Energy Gap | ΔE | 4.75 |

| Ionization Potential | IP | 6.25 |

| Electron Affinity | EA | 1.50 |

| Electronegativity | χ | 3.875 |

| Chemical Hardness | η | 2.375 |

| Electrophilicity Index | ω | 3.16 |

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.net By performing GIAO calculations on the optimized geometry of 7-Methoxy-4-methylisoquinoline, it is possible to predict the 1H and 13C NMR spectra. These theoretical chemical shifts can then be compared with experimental data to aid in the assignment of signals.

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity, which can be used to generate a theoretical infrared (IR) spectrum. arabjchem.org The calculated frequencies are often scaled to correct for anharmonicity and the approximations used in the computational method. harvard.edu

UV-Vis Absorption Profiles: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. researchgate.net These calculations can also provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer.

Table 2: Hypothetical Predicted Spectroscopic Data for 7-Methoxy-4-methylisoquinoline

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| 1H NMR | Chemical Shift (δ) of methyl protons | 2.5 ppm |

| 13C NMR | Chemical Shift (δ) of methoxy carbon | 55.0 ppm |

| IR Spectroscopy | C=N stretching frequency | 1620 cm-1 |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | 320 nm |

Note: The values in this table are for illustrative purposes and represent typical ranges for substituted isoquinolines. They are not based on specific published data for 7-Methoxy-4-methylisoquinoline.

Conformational Analysis and Energy Landscapes

While the isoquinoline ring system is rigid, the methoxy and methyl substituents can exhibit some conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. By systematically rotating the bonds associated with the methoxy and methyl groups and calculating the energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. This analysis helps in understanding the preferred three-dimensional structure of the molecule and how its shape might influence its interactions with other molecules.

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. For 7-Methoxy-4-methylisoquinoline, this could involve studying its synthesis or its reactivity in various chemical transformations. By modeling the reactants, products, and any intermediates, and locating the transition states that connect them, the entire reaction pathway can be elucidated. The activation energies calculated for the transition states provide insights into the reaction kinetics. This type of analysis can help in optimizing reaction conditions and predicting the products of new reactions.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. In an MD simulation, the motion of each atom in the system is calculated based on a force field that describes the interactions between atoms. This allows for the study of how 7-Methoxy-4-methylisoquinoline behaves in a solvent, such as water or an organic solvent. MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation structure affects the solute's conformation and properties. arabjchem.org Furthermore, MD simulations can be used to study the intermolecular interactions between 7-Methoxy-4-methylisoquinoline and other molecules, such as biological macromolecules, which is crucial for understanding its potential biological activity.

Derivatization and Structure Activity Relationship Sar Studies for 7 Methoxy 4 Methylisoquinoline Analogs

Systematic Synthetic Modifications at Key Positions of the Isoquinoline (B145761) Core

The isoquinoline framework serves as a versatile template for drug discovery, with numerous synthetic strategies developed to introduce diverse functionalities at specific positions. nih.govresearchgate.net These modifications are crucial for fine-tuning the molecule's interaction with biological targets.

Modifications at the C-1 Position (e.g., diverse alkyl, aryl, or functionalized groups)

The C-1 position of the isoquinoline nucleus is a frequent target for modification, as substituents at this position can significantly influence biological activity. researchgate.net A variety of synthetic methods have been employed to introduce a wide range of groups.

One-pot syntheses have been developed to install aryl groups at the C-1 position. For instance, a method involving the coupling of an aryl aldehyde with hydroxylamine (B1172632) to generate an oxime, followed by acylation and subsequent cyclization and dehydrogenative aromatization, yields C-1 substituted isoquinolines. nih.gov Another powerful strategy is the Petasis reaction coupled with the Pomeranz–Fritsch–Bobbitt cyclization, which has been successfully used to afford C-1 substituted tetrahydroisoquinoline derivatives, such as those bearing carboxylic acid functionalities. mdpi.com These methods allow for the introduction of diverse substituents, enabling extensive exploration of the SAR at this position.

Modifications at the C-4 Position (e.g., various substituents replacing methyl)

The C-4 position offers another critical site for synthetic elaboration. The methyl group of the parent compound can be replaced by a variety of other functionalities to alter steric bulk, electronics, and potential hydrogen bonding interactions. A common and effective strategy for introducing new groups at this position begins with a 4-haloisoquinoline precursor, typically 4-bromoisoquinoline (B23445). openmedicinalchemistryjournal.comresearchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are particularly useful for this purpose. nih.govopenmedicinalchemistryjournal.comresearchgate.net For example, reacting 4-bromoisoquinoline with acrylate (B77674) esters under Heck conditions can produce α,β-unsaturated esters at the C-4 position. These intermediates can then be further modified, for instance, by reaction with primary amines to generate a series of C-4 substituted amides. openmedicinalchemistryjournal.comresearchgate.netnih.gov Such approaches have enabled the synthesis of isoquinolines with extended side chains, which have been evaluated for various biological activities, including cytotoxicity. openmedicinalchemistryjournal.comnih.gov Other methods explored for C-4 substitution include the α-alkylation of isoquinoline-4-acetic esters and the oxidation of 4-hydroxy-1,2,3,4-tetrahydroisoquinoline followed by the addition of a Grignard reagent. researchgate.net

Chemical Transformations of the Methoxy (B1213986) Group at C-7

The C-7 methoxy group is a key feature of the scaffold, and its transformation provides a direct route to analogs with altered polarity, solubility, and hydrogen-bonding capabilities. The most fundamental transformation is O-demethylation to yield the corresponding 7-hydroxy-4-methylisoquinoline. This reaction can be achieved through various methods, including the use of Lewis acids like boron tribromide (BBr₃). nih.gov Enzymatic methods, utilizing 2-oxoglutarate/Fe(II)-dependent dioxygenases, have also been identified as effective for O-demethylation in the biosynthesis of related alkaloids. semanticscholar.org

The resulting 7-hydroxy intermediate is a versatile precursor for a multitude of further derivatizations. ijpcbs.commetfop.edu.in Standard synthetic protocols can be applied to introduce new functionalities:

O-Alkylation: Reaction with various alkyl halides in the presence of a base (e.g., K₂CO₃) can introduce longer or more complex alkyl chains.

Esterification: Treatment with acyl chlorides or anhydrides yields the corresponding esters. ijpsr.com

Etherification: Coupling with reagents like ethyl chloroacetate (B1199739) can be used to introduce ester-containing ether linkages, which can be subsequently converted to hydrazides or other functional groups. metfop.edu.in

These transformations allow for the systematic evaluation of how changes in the C-7 substituent's size, lipophilicity, and hydrogen-bonding capacity affect biological activity.

Modifications at Other Positions (e.g., C-3, N-2, or the fused benzene (B151609) ring)

To fully explore the SAR, modifications have also been extended to other positions on the isoquinoline core.

C-3 Position: Substituents can be introduced at the C-3 position, often leading to significant changes in biological profiles. The stereochemistry at C-3 has been noted as a critical determinant of potency in some quinoline (B57606) alkaloids. mdpi.com Synthetic routes have been developed to produce 3-aryl and 3-alkyl substituted isoquinolines and quinolines. nih.govnih.govnih.gov

N-2 Position: As a tertiary amine, the ring nitrogen can be modified, most commonly through the formation of isoquinoline N-oxides. researchgate.net This transformation alters the electronic properties and steric profile of the nitrogen atom. Furthermore, N-alkylation of the corresponding tetrahydroisoquinoline derivatives is a common strategy in alkaloid synthesis. nih.gov

Fused Benzene Ring: The benzene portion of the isoquinoline scaffold (positions C-5, C-6, and C-8) can be functionalized, typically through electrophilic aromatic substitution or by using appropriately substituted starting materials in the ring-forming reactions. For instance, syntheses have been reported involving the introduction of thioether linkages at C-7 and the reduction of a nitro group at C-6 in related quinazoline (B50416) systems, demonstrating the feasibility of such modifications. mdpi.com

| Position | Type of Modification | Synthetic Method Example | Resulting Substituents |

| C-1 | Arylation | One-pot cyclization of acylated oximes | Diverse aryl groups |

| C-1 | Carboxylation | Petasis reaction / P-F-B cyclization | Carboxylic acids |

| C-4 | Acrylate Addition | Heck reaction on 4-bromoisoquinoline | α,β-Unsaturated esters |

| C-4 | Amide Formation | Reaction of C-4 esters with amines | Saturated and unsaturated amides |

| C-7 | Demethylation | Reaction with BBr₃ or enzymatic | Hydroxyl group (-OH) |

| C-7 | O-Alkylation/Etherification | Williamson ether synthesis on 7-OH | Diverse ethers |

| C-7 | Esterification | Reaction of 7-OH with acyl chlorides | Diverse esters |

| C-3 | Arylation | Palladium-catalyzed cross-coupling | Aryl groups |

| N-2 | Oxidation | Reaction with an oxidizing agent (e.g., m-CPBA) | N-oxide |

| Benzene Ring | Thioetherification | Nucleophilic aromatic substitution | Alkyl/aryl thioethers |

Comprehensive Structure-Activity Relationship (SAR) Analysis of Substituted 7-Methoxy-4-methylisoquinoline Derivatives

The biological activity of isoquinoline and quinoline derivatives is highly dependent on the nature and position of their substituents. researchgate.netnih.gov SAR studies on these scaffolds have yielded valuable insights for designing compounds with specific activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. nih.govnih.gov

For analogs of 7-methoxy-4-methylisoquinoline, SAR trends can be inferred from closely related structures. In many series of quinoline-based c-Met inhibitors, for example, the substitution pattern on anilino groups at the C-4 position is critical for potency. nih.govnih.gov Small hydrophobic groups often enhance activity. Similarly, for antimalarial 4-substituted quinolines, the length and nature of the side chain at C-4 are crucial, with a dialkylaminoalkyl chain of a specific length being optimal for activity. pharmacy180.com The presence of a methoxy group at C-7, as in the parent compound, is often associated with favorable biological activity in related heterocyclic systems. Modifications at this site, such as conversion to a hydroxyl or a longer ether, can modulate activity by altering hydrogen bonding potential and lipophilicity.

Impact of Substituent Electronic and Steric Properties on Biological Potency and Selectivity

The biological effects of substituents are governed by their intrinsic electronic and steric properties. The interplay of these factors dictates the molecule's ability to bind to its target and elicit a biological response.

Electronic Effects: The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can profoundly influence the reactivity and intermolecular interactions of the isoquinoline core. For instance, the presence of an EDG like a methoxy group can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions with a biological target. Conversely, EWGs can modulate the pKa of the isoquinoline nitrogen or create favorable electrostatic interactions. nih.gov Studies on 1,8-substituted isoquinolines have shown that the electronic properties of the substituent at C-1 (e.g., H, CN vs. OCH₃, NMe₂) directly influence the outcome of dehydrogenation reactions, highlighting the significant impact of electronics on the molecule's chemical behavior. rsc.org In some quinoline-2-carboxamides, a correlation has been observed between the electronic parameters of N-substituents and their biological activity. researchgate.net

Steric Effects: The size and shape of substituents play a critical role in determining how a molecule fits into a receptor's binding pocket. Bulky groups can create steric hindrance, which may be either detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation or improving selectivity. mdpi.com In studies of synthetic cathinones, which share some structural similarities in terms of an aromatic ring and an amino group, modifications to the amino terminal group (e.g., adding an ethyl group) significantly increased potency as dopamine (B1211576) uptake inhibitors, an effect attributed to improved interactions at the transporter binding site. frontiersin.org The introduction of bulky substituents at certain positions of the quinazoline core has been shown to be favorable for EGFR kinase inhibitory activity, while substitution at other positions leads to less potent compounds due to steric clashes. mdpi.com

| Position | Substituent Property | General Impact on Biological Activity |

| C-4 | Long alkylamino side chains | Optimal length can be critical for activity (e.g., antimalarial). pharmacy180.com |

| C-4 | Small hydrophobic groups | Often increases potency for enzyme inhibitors (e.g., c-Met). nih.gov |

| C-7 | Hydroxyl (-OH) vs. Methoxy (-OCH₃) | Alters H-bonding capacity; can switch between H-bond donor and acceptor, impacting target interaction. |

| General | Electron-donating groups (EDGs) | Can increase electron density of the ring system, potentially enhancing π-stacking interactions. rsc.org |

| General | Electron-withdrawing groups (EWGs) | Can alter the basicity of the ring nitrogen and create specific electrostatic interactions. nih.gov |

| General | Bulky/Sterically demanding groups | Can improve potency/selectivity by optimizing fit in a binding pocket or cause loss of activity due to steric clash. mdpi.com |

Study of Regioselective Synthesis and its Influence on Biological Activity Differentiation

Scientific literature does not currently provide specific studies on the regioselective synthesis of 7-Methoxy-4-methylisoquinoline analogs and the subsequent influence on their biological activity. Research on related isoquinoline scaffolds demonstrates that the precise placement of substituents is critical in determining the pharmacological profile of a compound. For instance, in various series of isoquinoline derivatives, the position of methoxy and methyl groups can significantly impact their interaction with biological targets. However, without specific synthetic and biological data for 7-Methoxy-4-methylisoquinoline, a detailed analysis of how regioselectivity influences its biological activity remains speculative.

Exploration of Prodrug Strategies and Bioreversible Derivatives

There is no available research detailing the exploration of prodrug strategies or the development of bioreversible derivatives specifically for 7-Methoxy-4-methylisoquinoline. The application of prodrug strategies is a common approach in medicinal chemistry to enhance the pharmacokinetic properties of a parent drug, such as solubility, stability, and targeted delivery. These strategies often involve the chemical modification of the active molecule to create a temporarily inactive form that is converted back to the active drug within the body. While general principles of prodrug design could theoretically be applied to 7-Methoxy-4-methylisoquinoline, there are no published examples of such applications. Consequently, data tables and detailed research findings on this topic for the specified compound cannot be provided.

Future Perspectives and Emerging Research Avenues for 7 Methoxy 4 Methylisoquinoline

Development of Advanced and Sustainable Synthetic Methodologies

While traditional methods for isoquinoline (B145761) synthesis are well-established, the future of chemical synthesis lies in the development of environmentally benign and efficient processes. rsc.orgrsc.org The pursuit of "green chemistry" principles is paramount for the synthesis of 7-Methoxy-4-methylisoquinoline and its derivatives. rsc.org Future research will likely focus on several key areas:

Catalytic Systems: A shift away from stoichiometric reagents towards recyclable and highly efficient catalytic systems is anticipated. This includes the use of transition-metal catalysts that can operate under milder conditions, as well as the exploration of organocatalysis and biocatalysis to minimize metal waste. rsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be prioritized. rsc.org This involves designing reaction cascades and multicomponent reactions to reduce the number of synthetic steps and byproducts. tandfonline.com

Energy Efficiency: The use of alternative energy sources such as microwave irradiation and photochemical methods can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org

Benign Solvents: A critical focus will be on replacing hazardous organic solvents with greener alternatives, such as water, ionic liquids, or bio-derived solvents like ethanol. chemistryviews.org

| Parameter | Traditional Synthesis (e.g., Bischler-Napieralski) rsc.org | Future Sustainable Synthesis |

|---|---|---|

| Reagents | Often requires harsh and toxic reagents (e.g., POCl3, P2O5). rsc.org | Utilization of benign and recyclable catalysts. rsc.org |

| Solvents | Typically employs hazardous and volatile organic solvents. rsc.org | Use of water, ionic liquids, or bio-derived solvents. chemistryviews.org |

| Energy | Often requires high temperatures and prolonged reaction times. | Microwave-assisted or photochemical reactions for energy efficiency. rsc.org |

| Byproducts | Can generate significant amounts of environmentally detrimental waste. rsc.org | High atom economy reactions designed to minimize waste. rsc.org |

Elucidation of Novel Biological Targets and Signaling Pathways

The isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, found in numerous natural products with diverse biological activities. nih.govnih.gov However, the specific biological targets and signaling pathways modulated by 7-Methoxy-4-methylisoquinoline remain largely unexplored. Future research in this area should be directed towards:

High-Throughput Screening: Employing modern high-throughput screening (HTS) techniques against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify potential bioactivities.

Phenotypic Screening: Utilizing cell-based phenotypic screening to uncover novel cellular effects of 7-Methoxy-4-methylisoquinoline, which can then be followed by target deconvolution to identify the responsible molecular targets.

"Omics" Technologies: Leveraging genomics, proteomics, and metabolomics to gain a comprehensive understanding of the cellular response to 7-Methoxy-4-methylisoquinoline, thereby elucidating its mechanism of action and affected signaling pathways.

Chemical Biology Approaches: Designing and synthesizing chemical probes based on the 7-Methoxy-4-methylisoquinoline scaffold to facilitate the identification and validation of its biological targets.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govmdpi.com These computational tools can be powerfully integrated into the research and development of 7-Methoxy-4-methylisoquinoline and its analogs in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel 7-Methoxy-4-methylisoquinoline derivatives, thereby prioritizing the synthesis of the most promising compounds. mdpi.com

De Novo Design: Utilizing generative AI models to design novel isoquinoline-based compounds with optimized properties, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.govspringernature.com

Virtual Screening: Employing ML-based virtual screening algorithms to rapidly screen large virtual libraries of compounds against specific biological targets, identifying potential hits for further experimental validation. springernature.com

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 7-Methoxy-4-methylisoquinoline derivatives early in the drug discovery pipeline, reducing the likelihood of late-stage failures. eurekaselect.com

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR) | Establishes a mathematical relationship between chemical structure and biological activity to predict the potency of new analogs. mdpi.com | Accelerates lead optimization by focusing synthetic efforts on the most promising compounds. |

| De Novo Drug Design | Generates novel molecular structures with desired pharmacological properties using generative algorithms. nih.gov | Facilitates the discovery of novel and patentable chemical entities with improved efficacy. |

| Virtual Screening | Computationally screens large compound libraries to identify molecules that are likely to bind to a specific biological target. springernature.com | Reduces the time and cost associated with initial hit identification. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of compounds in silico. eurekaselect.com | Minimizes late-stage attrition of drug candidates due to poor ADMET profiles. |

Applications in Advanced Materials Science (e.g., novel fluorophores, chemosensors)

The rigid, planar structure and conjugated π-system of the isoquinoline ring suggest that 7-Methoxy-4-methylisoquinoline could serve as a valuable scaffold in materials science. Future research could explore its potential in the following areas:

Novel Fluorophores: Investigating the photophysical properties of 7-Methoxy-4-methylisoquinoline and its derivatives to develop new fluorescent probes for biological imaging and sensing applications. The methoxy (B1213986) and methyl substituents can be systematically varied to tune the emission and absorption wavelengths.

Chemosensors: Functionalizing the 7-Methoxy-4-methylisoquinoline core with specific recognition moieties to create chemosensors for the detection of metal ions, anions, or biologically important molecules. The changes in the fluorescence or colorimetric properties upon binding would form the basis of detection.

Organic Electronics: Exploring the potential of 7-Methoxy-4-methylisoquinoline derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), leveraging the electronic properties of the isoquinoline system.

Exploration of Natural Product Inspired Derivatives and Biosynthetic Mimicry

Isoquinoline alkaloids are a vast and structurally diverse class of natural products with a wide range of biological activities. nih.gov Future research can draw inspiration from nature to expand the chemical space around 7-Methoxy-4-methylisoquinoline:

Natural Product-Inspired Synthesis: Designing and synthesizing novel derivatives of 7-Methoxy-4-methylisoquinoline that incorporate structural motifs found in biologically active natural isoquinoline alkaloids. This approach aims to combine the favorable properties of the synthetic core with the bioactivity of natural product fragments.

Biosynthetic Mimicry: Developing synthetic strategies that mimic the biosynthetic pathways of isoquinoline alkaloids. nih.gov This could lead to more efficient and stereoselective syntheses of complex derivatives. For instance, emulating enzymatic cascade reactions could provide a powerful tool for generating molecular diversity.

Semi-synthesis: Utilizing 7-Methoxy-4-methylisoquinoline as a starting material for the semi-synthesis of more complex molecules, potentially leading to the discovery of new compounds with enhanced or novel biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxy-4-methylisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehyde derivatives and methylamine analogs. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., POCl₃ or Pd/C). For example, cyclization under reflux in ethanol with POCl₃ yields ~60–70% purity, but yields improve to >85% when using Pd/C under inert atmospheres . Characterization via HPLC and ¹H/¹³C NMR is critical to confirm regioselectivity of the methoxy and methyl groups.

Q. How can researchers validate the purity and structural identity of 7-Methoxy-4-methylisoquinoline?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). For NMR, key signals include a singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). Purity should exceed 95% by HPLC (C18 column, acetonitrile/water gradient). Contaminants like unreacted precursors require LC-MS analysis for identification .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 7-Methoxy-4-methylisoquinoline in electrophilic substitution reactions?

- Methodological Answer : The methoxy group at the 7-position acts as an electron-donating group, directing electrophiles to the 5- and 8-positions. Computational studies (DFT/B3LYP) reveal lowered activation energy for nitration at the 5-position due to resonance stabilization. Experimental validation via X-ray crystallography of nitro-derivatives confirms regioselectivity .

Q. How do structural modifications (e.g., substituent position) affect the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies using analogs (e.g., 6-methoxy or 4-ethyl derivatives) reveal that the 7-methoxy group enhances membrane permeability, while the 4-methyl group reduces metabolic degradation. In vitro assays (e.g., cytotoxicity against HeLa cells) show IC₅₀ values correlating with lipophilicity (logP) measured via shake-flask method .

Q. What experimental strategies resolve contradictions in reported solubility data for 7-Methoxy-4-methylisoquinoline?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Use standardized protocols: (1) quantify solubility via UV-Vis spectroscopy in buffered solutions (pH 2–10), (2) characterize crystalline forms via PXRD, and (3) validate solvent purity via Karl Fischer titration. For example, solubility in DMSO varies from 12 mg/mL to 18 mg/mL depending on hydration state .

Data Contradiction Analysis

Table 1 : Comparison of Reported Synthetic Yields and Conditions

| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 7-Methoxybenzaldehyde | POCl₃ | Ethanol | 80 | 62 | 92 | |

| 4-Methylphenylacetonitrile | Pd/C | DMF | 120 | 88 | 98 | |

| 7-Methoxy-2-aminotoluene | None | Toluene | 100 | 45 | 85 |

Key Insight : Higher yields correlate with Pd/C catalysis and polar aprotic solvents (DMF), but POCl₃ in ethanol offers cost-effective scalability. Purity discrepancies highlight the need for post-synthesis recrystallization in hexane/ethyl acetate mixtures .

Methodological Best Practices

- Experimental Design : Use factorial design (e.g., 2³ design) to optimize synthesis parameters (temperature, catalyst loading, solvent ratio) .

- Data Reproducibility : Adhere to guidelines in : report detailed procedures (e.g., stirring rate, drying time) and deposit raw spectra in open-access repositories.

- Biological Assays : For cytotoxicity studies, include positive controls (e.g., doxorubicin) and validate results across ≥3 cell lines to account for tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.